3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine
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Overview
Description
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine is a complex organic compound that features a pyridazine core substituted with a piperazine ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and piperazine intermediates, which are then coupled with the pyridazine core. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: Its structural features suggest potential pharmacological activity, making it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazine derivatives and molecules containing piperazine and oxazole moieties. Examples include:
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
- Various imidazole and oxazole derivatives
Uniqueness
What sets 3-{4-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Properties
Molecular Formula |
C20H23N5O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C20H23N5O/c1-15-5-3-4-6-18(15)19-7-8-20(23-22-19)25-11-9-24(10-12-25)14-17-13-21-26-16(17)2/h3-8,13H,9-12,14H2,1-2H3 |
InChI Key |
GBGAZKOAVMUXCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4)C |
Origin of Product |
United States |
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